(R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid - 126453-07-4

(R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid

Catalog Number: EVT-1209339
CAS Number: 126453-07-4
Molecular Formula: C8H17N2O5P
Molecular Weight: 252.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid is a synthetic compound widely employed in scientific research as a selective antagonist of N-Methyl-D-aspartate receptors (NMDARs). [, , , , , , , , , , , , , , ] NMDARs are ionotropic glutamate receptors found in the nervous system, playing a critical role in synaptic plasticity, learning, and memory. [, , , , , , , , , , , , , , ] By selectively blocking these receptors, (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid allows researchers to investigate the specific functions of NMDARs in various physiological and pathological processes. [, , , , , , , , , , , , , , ]

Synthesis Analysis

A detailed, stereocontrolled synthesis of (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid is described by Pellicciari et al. []. The synthesis involves several steps, starting from commercially available L-Aspartic acid. Key features include the use of chiral auxiliaries to control stereochemistry and protecting groups to achieve chemoselectivity. The final product is obtained in high enantiomeric purity.

Molecular Structure Analysis

(R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid is a chiral molecule with a defined three-dimensional structure. [] It contains a piperazine ring substituted at position 2 with a carboxylic acid group and at position 4 with a 3-phosphonopropyl group. [] The (R)-configuration refers to the stereochemistry at the chiral center within the piperazine ring. []

Chemical Reactions Analysis

As a competitive antagonist, (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid binds to the glutamate binding site of the NMDAR, preventing glutamate from activating the receptor. [, , , , , , , , , , , , , , ] No information on other chemical reactions was found in the provided abstracts.

Mechanism of Action

(R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid acts as a potent and competitive antagonist at the glutamate binding site of the NMDAR. [, , , , , , , , , , , , , , ] It binds to the receptor with higher affinity than glutamate, thus preventing the natural ligand from activating the receptor. This blockade of NMDARs leads to the observed effects on synaptic transmission and neuronal activity.

Applications
  • Neuropathic Pain: Studies demonstrate its potential use in managing neuropathic pain, specifically by targeting NMDARs in the spinal cord. [, ]
  • Memory and Learning: Research shows its ability to suppress contextual memory formation, impacting place cell activity and spatial engrams in the hippocampus. [, ]
  • Seizure Activity: It effectively protects against seizures induced by specific scorpion venom peptides that target voltage-gated potassium channels, suggesting a role in seizure modulation. []
  • Anesthesia: Evidence suggests a potential role in the immobilization effects of aromatic anesthetics, highlighting its interaction with anesthetic mechanisms. []
  • Synaptic Plasticity: Research reveals its ability to block long-term potentiation (LTP) in CA1-subicular cell synapses, providing insights into synaptic plasticity mechanisms. []
Future Directions
  • Subtype Selectivity: Future research could focus on developing derivatives of (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid with even greater selectivity for specific NMDAR subtypes. This would allow for more precise targeting of NMDAR-mediated processes and potentially lead to novel therapeutic interventions. []
  • Drug Delivery Systems: Exploring efficient drug delivery methods for (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid, particularly to the central nervous system, could enhance its therapeutic potential. []
  • Combination Therapies: Investigating the synergistic effects of (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid in combination with other pharmacological agents could lead to improved treatment strategies for various neurological disorders. []

(2S,3R)-1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA)

Compound Description: PPDA is a competitive NMDA receptor antagonist, exhibiting a unique subunit selectivity profile []. Notably, it displays a higher affinity for NMDA receptors containing NR2C or NR2D subunits compared to those containing NR2A or NR2B []. This atypical selectivity makes PPDA a valuable tool for differentiating the roles of NMDA receptor subtypes in various physiological and pathological processes [].

(2R,3S)-1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (UBP141)

Compound Description: UBP141 is a derivative of PPDA and a competitive NMDA receptor antagonist with enhanced selectivity for NR2D-containing receptors compared to PPDA []. This improved selectivity makes UBP141 a valuable tool for investigating the specific roles of NR2D-containing NMDA receptors in physiological processes like synaptic plasticity and in pathological conditions such as neuropathic pain [].

(2R,3S)-1-(9-Bromophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (UBP145)

Compound Description: UBP145 is a derivative of UBP141 and a competitive NMDA receptor antagonist. Similar to UBP141, it exhibits selectivity for NR2D-containing receptors over NR2A- and NR2B-containing receptors []. This selectivity profile makes it a valuable pharmacological tool for dissecting the roles of different NMDA receptor subtypes in various neuronal processes [].

Relevance: UBP145 is structurally analogous to UBP141, with the addition of a bromine atom at the 9-position of the phenanthrene ring []. This modification further enhances the compound's selectivity for NR2D-containing receptors []. This highlights the impact of halogen substitutions on the pharmacological properties of these compounds and provides insights for developing more selective NMDA receptor antagonists based on the core structure of (R)-CPP.

Dizocilpine (MK-801)

Compound Description: Dizocilpine (MK-801) is a non-competitive NMDA receptor antagonist that acts by blocking the ion channel pore of the receptor []. This mechanism of action distinguishes it from competitive antagonists like (R)-CPP, which bind to the glutamate binding site []. Dizocilpine is a potent neuroprotectant in animal models of stroke and traumatic brain injury but exhibits significant psychotomimetic side effects at higher doses, limiting its clinical utility [].

Relevance: Although dizocilpine differs structurally from (R)-CPP and exhibits a distinct mechanism of action, both compounds highlight the importance of NMDA receptor antagonism in modulating neuronal excitability and potential therapeutic applications in neurological disorders []. Their contrasting pharmacological profiles and associated side effects underscore the need for developing subtype-selective NMDA receptor modulators with improved safety and efficacy.

Dextromethorphan

Compound Description: Dextromethorphan is a widely used over-the-counter cough suppressant with NMDA receptor antagonist properties []. It exhibits a complex pharmacological profile, interacting with various neurotransmitter systems, including sigma receptors and serotonin transporters []. While its analgesic efficacy as a standalone therapy is limited, dextromethorphan has demonstrated synergistic effects when co-administered with opioids, potentially due to its NMDA receptor antagonism [].

Methadone

Compound Description: Methadone is a potent opioid analgesic commonly used in managing chronic pain and opioid addiction []. Its analgesic effects primarily stem from its agonistic activity at μ-opioid receptors []. Interestingly, methadone also exhibits NMDA receptor antagonist properties, which may contribute to its efficacy in treating chronic pain conditions like fibromyalgia, where traditional opioids often fail to provide adequate relief [].

Relevance: Although methadone's primary mechanism of action differs from (R)-CPP, its dual activity as a μ-opioid receptor agonist and NMDA receptor antagonist distinguishes it from traditional opioids []. This unique pharmacological profile underscores the complex interplay between these receptor systems in mediating pain perception and highlights the therapeutic potential of targeting both pathways for enhanced analgesia, particularly in chronic pain states.

Properties

CAS Number

126453-07-4

Product Name

(R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid

IUPAC Name

(2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid

Molecular Formula

C8H17N2O5P

Molecular Weight

252.2 g/mol

InChI

InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m1/s1

InChI Key

CUVGUPIVTLGRGI-SSDOTTSWSA-N

SMILES

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O

Synonyms

(R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid

Canonical SMILES

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O

Isomeric SMILES

C1CN(C[C@@H](N1)C(=O)O)CCCP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.